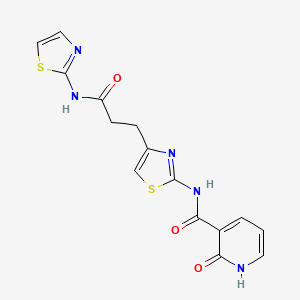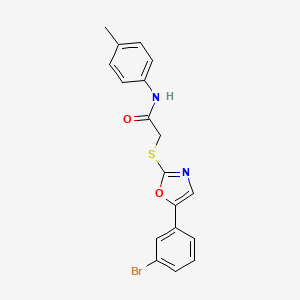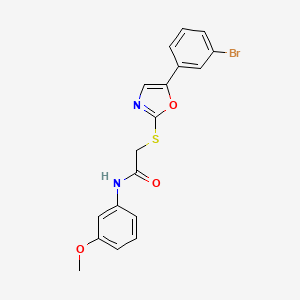
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide
Übersicht
Beschreibung
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained considerable attention in the field of scientific research. It is a synthetic compound that has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. The presence of the oxazole ring and bromophenyl group contributes to its cytotoxic properties, making it a candidate for developing new anticancer agents .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. The oxazole moiety is known for its ability to disrupt microbial cell walls, making this compound effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics .
Anti-inflammatory Applications
Research has indicated that this compound can act as an anti-inflammatory agent. Its structure allows it to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects. It can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a promising candidate for further research in neuroprotection .
Antioxidant Properties
The compound has demonstrated antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This is beneficial in preventing cellular damage and aging, and it can be explored for use in anti-aging products and therapies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are crucial in regulating biochemical pathways and can be used in the treatment of various diseases, including metabolic disorders and cancers .
Pharmacokinetic Studies
Due to its unique chemical structure, this compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for developing effective and safe pharmaceutical drugs .
Molecular Docking Studies
The compound is frequently used in molecular docking studies to predict its interaction with various biological targets. This helps in understanding its mechanism of action and in designing more effective derivatives for therapeutic use .
Eigenschaften
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12-5-2-3-8-15(12)21-17(22)11-24-18-20-10-16(23-18)13-6-4-7-14(19)9-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXJWRACPSDZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



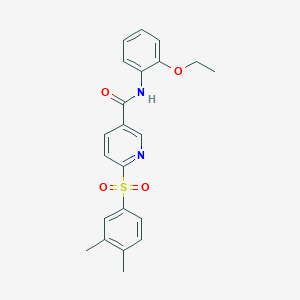
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206243.png)
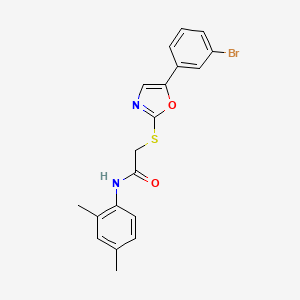


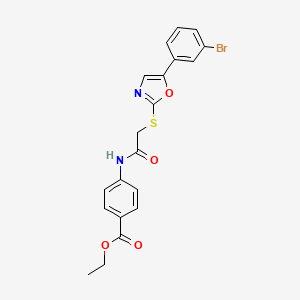
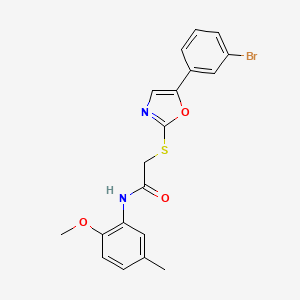
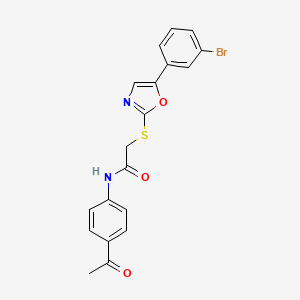

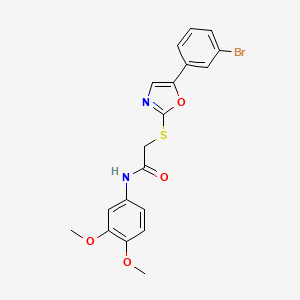
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
